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molecular formula C7H5IN2 B177357 2-Amino-5-iodobenzonitrile CAS No. 132131-24-9

2-Amino-5-iodobenzonitrile

Cat. No. B177357
M. Wt: 244.03 g/mol
InChI Key: PRIOKVMBFXTMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729273B2

Procedure details

2-Amino-benzonitrile (10 g, 0.085 mol) and ammonium iodide (13.5 g, 0.094 mol) were dissolved in acetic acid (200 mL). 30% aqueous hydrogen peroxide solution (5.3 mL, 0.094 mL) was slowly added at room temperature and stirred for 12 h. After completion of the reaction, the reaction solution was filtered through celite. The filtrate was treated with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and filtered. The solid obtained using dichloromethane (10 mL) and hexane (200 mL) was filtered and dried under nitrogen gas to give the title compound (10 g, Yield 48%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[I-:10].[NH4+].OO.ClCCl>C(O)(=O)C.CCCCCC>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
13.5 g
Type
reactant
Smiles
[I-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate was treated with aqueous sodium thiosulfate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under nitrogen gas

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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